molecular formula C22H22F3NO6 B561925 N-Trifluoroacetyl-N-methyl-deacetylcolchiceine CAS No. 1217782-80-3

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine

Cat. No.: B561925
CAS No.: 1217782-80-3
M. Wt: 453.414
InChI Key: BGKNQBHEZDTGMU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is a synthetic derivative of colchicine, a well-known alkaloid. This compound is primarily used in scientific research due to its unique chemical properties and biological activities. It has a molecular formula of C22H22F3NO6 and a molecular weight of 453.41 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchiceine involves multiple steps, starting from colchicineThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound is generally carried out in controlled environments to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on cellular processes, particularly its role in disrupting microtubule formation.

    Medicine: Research focuses on its potential therapeutic applications, including its use as an antimitotic agent in cancer treatment.

    Industry: It is utilized in the development of new materials and chemical products

Mechanism of Action

N-Trifluoroacetyl-N-methyl-deacetylcolchiceine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding prevents the polymerization of tubulin, thereby disrupting the microtubule network within cells. This disruption leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-Trifluoroacetyl-N-methyl-deacetylcolchicine: Another derivative of colchicine with similar properties but different molecular structure.

    Colchicine: The parent compound from which N-Trifluoroacetyl-N-methyl-deacetylcolchiceine is derived.

    N-Methyl-bis(trifluoroacetamide): A related compound used in similar research applications

Uniqueness

This compound is unique due to its specific trifluoroacetyl and methyl modifications, which enhance its binding affinity to tubulin and its overall stability. These modifications make it a valuable tool in research focused on microtubule dynamics and cancer therapy .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO6/c1-26(21(29)22(23,24)25)14-7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12-6-8-15(27)16(28)10-13(12)14/h6,8-10,14H,5,7H2,1-4H3,(H,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKNQBHEZDTGMU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652688
Record name 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217782-80-3
Record name 2,2,2-Trifluoro-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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